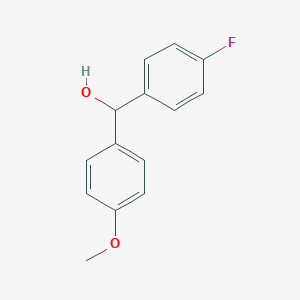

(4-Fluorophenyl)(4-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFPEZAJZHPSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374587 | |

| Record name | 4-Fluoro-4'-methoxybenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426-55-7 | |

| Record name | 4-Fluoro-4'-methoxybenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluorophenyl 4 Methoxyphenyl Methanol and Analogs

Established Synthetic Pathways for Diarylmethanols

Grignard Reaction-Based Synthesis

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis and a primary method for preparing diarylmethanols. d-nb.info The synthesis of (4-Fluorophenyl)(4-methoxyphenyl)methanol via this route would typically involve the reaction of a 4-fluorophenylmagnesium halide with 4-methoxybenzaldehyde, or alternatively, 4-methoxyphenylmagnesium halide with 4-fluorobenzaldehyde (B137897).

The Grignard reaction proceeds through two main stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to a carbonyl compound.

Formation of the Grignard Reagent: The process begins with the reaction between an organic halide (in this case, an aryl halide like 4-fluorobromobenzene or 4-bromoanisole) and magnesium metal in an appropriate ether solvent. libretexts.org The magnesium atom inserts into the carbon-halogen bond, creating a highly polar carbon-magnesium bond. Although often represented as R-Mg-X, the structure of Grignard reagents in solution is more complex, existing in equilibrium between various monomeric, dimeric, and polymeric species, a phenomenon known as the Schlenk equilibrium.

Reactivity and Mechanism of Addition: The carbon atom bonded to magnesium is highly nucleophilic and carbanionic in character. libretexts.org The reaction mechanism involves the nucleophilic addition of this carbanionic carbon to the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com This addition to the polarized carbon-oxygen double bond results in the formation of a tetravalent magnesium alkoxide intermediate. youtube.com The final alcohol product is obtained after an acidic workup, which protonates the alkoxide. youtube.commasterorganicchemistry.com This addition is generally irreversible because the resulting alkoxide is significantly more stable than the initial carbanion. youtube.com

The choice of solvent is critical in Grignard reactions as it influences the solubility, stability, and reactivity of the Grignard reagent. Ethereal solvents are essential as they solvate the magnesium center, stabilizing the reagent.

Tetrahydrofuran (B95107) (THF): Traditionally, THF is one of the most common solvents for Grignard reactions. d-nb.info However, it presents several challenges, particularly in large-scale industrial applications. THF is prone to forming explosive peroxides over time and is fully miscible with water, which complicates product extraction and solvent recovery. d-nb.infojournalijdr.com

2-Methyltetrahydrofuran (2-MeTHF): As a bio-based solvent derived from renewable resources like agricultural waste, 2-MeTHF has emerged as a "green" and high-performance alternative to THF. d-nb.infochempoint.com Its higher boiling point (80°C compared to 66°C for THF) allows for reactions to be conducted at higher temperatures, which can be beneficial for the formation of sluggish Grignard reagents. journalijdr.com Furthermore, 2-MeTHF's limited solubility in water facilitates cleaner phase separations during workup, often eliminating the need for additional extraction solvents. journalijdr.comchempoint.com Studies have demonstrated that using 2-MeTHF can lead to improved reaction yields and selectivity. chempoint.comnih.gov

Cyclopentyl Methyl Ether (CPME): CPME is another environmentally benign solvent alternative that has shown considerable utility in Grignard reactions. researchgate.net It is stable under typical Grignard conditions, and Grignard reagents prepared in CPME demonstrate good stability, with some solutions being stable for several months in storage. d-nb.inforesearchgate.net A significant advantage of CPME is its efficient recyclability without compromising reaction yield in subsequent uses. d-nb.inforesearchgate.net

Table 1: Comparison of Common Solvents for Grignard Reactions

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |

|---|---|---|---|

| Boiling Point | 66 °C | 80 °C | 106 °C |

| Water Solubility | Infinite | 4.1% (at 20°C) | Low |

| Source | Petrochemical | Bio-based | Petrochemical |

| Key Advantages | Well-established | Higher reaction temp, easier workup, green | High stability, recyclable |

| Key Disadvantages | Peroxide formation, water miscible | Higher cost than THF | Higher boiling point may require more energy |

The initiation of a Grignard reaction can often be sluggish due to a passivating oxide layer on the surface of the magnesium metal. To overcome this, various activation methods are employed.

Chemical Activators: A common laboratory practice involves using a small crystal of iodine, which is thought to clean the magnesium surface. A more controlled and reliable method, particularly on a larger scale, is the use of activators like diisobutylaluminum hydride (DIBAH). colab.ws DIBAH effectively activates the magnesium surface and dries the reaction mixture, allowing for a safe and controlled initiation of the Grignard reagent formation at temperatures at or below 20°C for aryl Grignards. colab.wsacs.org This lower initiation temperature enhances the safety profile of the process. colab.wsacs.org

Mechanochemical Activation: Recent advancements include the use of mechanochemistry, such as ball milling, to prepare Grignard reagents. nih.gov This technique can facilitate the reaction between magnesium and organic halides, sometimes even under ambient air conditions, reducing the need for strict inert atmospheres and large volumes of dry solvents. nih.gov

Other Organometallic Reagent Additions to Ketones/Aldehydes

Besides Grignard reagents, other organometallic compounds are effective for the synthesis of diarylmethanols through nucleophilic addition to carbonyls.

Organolithium Reagents: Organolithium compounds are generally more reactive and more strongly basic than their Grignard counterparts. saylor.orgmt.com They react readily with aldehydes and ketones in a mechanism analogous to the Grignard reaction to produce alcohols after an acidic workup. masterorganicchemistry.comwikipedia.org The synthesis of a similar compound, 4-methoxyphenyl (B3050149) diphenyl methanol (B129727), has been reported using metallic lithium to form the organolithium reagent in situ. google.com However, their high basicity is also a limitation, as they will readily deprotonate any acidic functional groups present in the substrate, including alcohols, amines, and terminal alkynes, which can interfere with the desired carbonyl addition. libretexts.orglibretexts.org

Reduction of Corresponding Diarylketones [(4-Fluorophenyl)(4-methoxyphenyl)methanone]

An alternative and widely used strategy for synthesizing this compound is the reduction of the corresponding diarylketone, (4-Fluorophenyl)(4-methoxyphenyl)methanone. This approach is one of the most useful ways of introducing chirality if a stereoselective reduction is employed. acs.org

Hydride Reducing Agents: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to secondary alcohols. masterorganicchemistry.comyoutube.com The reaction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. masterorganicchemistry.com A subsequent protonation step, typically from the solvent (e.g., methanol, ethanol) or during workup, yields the final alcohol. masterorganicchemistry.com A key advantage of NaBH₄ is its chemoselectivity; it readily reduces aldehydes and ketones but is generally unreactive towards less reactive carbonyl compounds like esters and amides under standard conditions. masterorganicchemistry.comreddit.com

Catalytic and Enzymatic Reductions: For asymmetric synthesis, catalytic methods are preferred. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are used for the enantioselective reduction of ketones. wikipedia.orgnih.gov Furthermore, biocatalysis using ketoreductase enzymes (KREDs) has emerged as a powerful method. acs.orgnih.gov Enzymatic reductions can afford chiral diarylmethanols with excellent yields (>90%) and very high enantiomeric excess (up to >99%). acs.orgnih.gov A significant benefit of enzymatic methods is that high selectivity is often achieved without the need for significant electronic or steric differentiation between the two aryl groups of the ketone, which is often a requirement for traditional chemical catalysts. acs.orgnih.gov

Table 2: Overview of Reduction Methods for Diarylketones

| Method | Reagent/Catalyst | Key Features | Selectivity |

|---|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Mild, convenient, high yield | Achiral; reduces aldehydes and ketones |

| Catalytic Reduction | Oxazaborolidine (CBS) Catalyst | Catalytic, enantioselective | Chiral; high enantioselectivity for many ketones |

| Biocatalytic Reduction | Ketoreductase Enzymes (KREDs) | High yield, very high enantioselectivity, mild conditions | Chiral; excellent enantioselectivity, broad substrate scope |

Development of Advanced and Sustainable Synthetic Protocols

The evolution of synthetic strategies for diarylmethanols has moved from classical stoichiometric reactions to more sophisticated catalytic processes. The primary routes to this compound involve either the reduction of the corresponding ketone, (4-fluorophenyl)(4-methoxyphenyl)methanone, or the addition of an organometallic reagent to an appropriate benzaldehyde (B42025) derivative. Advanced protocols in this area are characterized by their efficiency, mild reaction conditions, and reduced environmental footprint.

While the final conversion of a ketone to an alcohol is typically a reduction, transition-metal catalysis is instrumental in the efficient and regioselective synthesis of the necessary precursors, particularly the unsymmetrical diaryl ketone.

Precursor Synthesis via Cross-Coupling: The synthesis of the precursor ketone, (4-fluorophenyl)(4-methoxyphenyl)methanone, can be effectively achieved using palladium-catalyzed cross-coupling reactions. Methods like the Suzuki-Miyaura coupling can be employed to form the carbon-carbon bond between the two distinct aryl rings before the carbonyl group is installed or revealed. For instance, a diarylmethyl ester can be coupled with an aryl boronic acid in a palladium-catalyzed reaction to form a triarylmethane, demonstrating the power of this catalysis in creating complex aryl structures under mild conditions. acs.org Such strategies offer significant advantages over classical methods like Friedel-Crafts acylation, which can suffer from poor regioselectivity with substituted aromatic compounds.

Catalytic Asymmetric Arylation: A more direct catalytic approach to chiral diarylmethanols involves the asymmetric addition of an aryl group to an aldehyde. Methodologies have been developed using organozinc reagents, which can be generated in situ from aryl bromides. nih.gov In the presence of a chiral catalyst, these arylzinc reagents add to an aldehyde (e.g., 4-fluorobenzaldehyde) to produce the desired diarylmethanol with high enantioselectivity. nih.gov This method creates the C-C bond and the stereocenter in a single, highly controlled step.

The table below summarizes representative transition metal-catalyzed reactions relevant to the synthesis of diarylmethanol precursors.

| Reaction Name | Catalyst/Reagents | Bond Formed | Application |

| Suzuki-Miyaura Coupling | Pd catalyst, Base | Aryl-Aryl | Synthesis of unsymmetrical biaryl precursors |

| Asymmetric Arylation | Chiral catalyst, Ar-Zn reagent | Aryl-Carbonyl Carbon | Direct synthesis of chiral diarylmethanols from aldehydes |

A major thrust in modern organic synthesis is the development of "green" methodologies that minimize waste and avoid hazardous substances.

Catalytic Hydrogenation: The reduction of the precursor ketone is a key step where green principles can be applied. While stoichiometric reducing agents like sodium borohydride are effective, catalytic hydrogenation represents a more atom-economical and environmentally friendly alternative. zenodo.orgvedantu.compatsnap.com Ruthenium complexes, in particular, have been identified as highly effective precatalysts for the hydrogenation of benzophenone (B1666685) derivatives to the corresponding benzhydrols. cmu.edu These reactions can proceed with high efficiency and selectivity under relatively low pressures of hydrogen gas and at mild temperatures, often with very low catalyst loading. cmu.edu This approach avoids the generation of large amounts of inorganic waste associated with stoichiometric reagents.

The following table compares the properties of traditional and greener solvents used in these syntheses.

| Solvent | Type | Key Advantages | Key Disadvantages |

| Diethyl Ether | Traditional | Good for Grignard reagent formation | Highly volatile and flammable, peroxide-forming |

| Tetrahydrofuran (THF) | Traditional | Higher boiling point than ether | Peroxide-forming, water-miscible (complicates workup) |

| 4-Methyltetrahydropyran (4-MeTHP) | Green Alternative | Higher boiling point, lower water solubility, more stable to radical conditions nih.gov | Higher cost |

For a molecule with multiple functional groups like this compound, chemo- and regioselectivity are paramount to ensure the correct isomer is formed efficiently.

Regioselectivity in Precursor Synthesis: The primary regiochemical challenge lies in the construction of the unsymmetrical ketone precursor. As mentioned, transition metal-catalyzed cross-coupling reactions provide a definitive solution by building the molecular framework piece by piece, ensuring the 4-fluoro and 4-methoxy substituents are correctly placed relative to the central carbonyl group.

Chemoselectivity in Reduction: The reduction of the diaryl ketone to the diaryl alcohol must be performed with high chemoselectivity to avoid unwanted side reactions. The key is to reduce the carbonyl group without affecting the aromatic rings or the fluoro and methoxy (B1213986) functional groups.

Hydride Reagents: Sodium borohydride (NaBH₄) is a mild and highly chemoselective reducing agent that readily reduces ketones to alcohols but does not typically reduce other functional groups like esters or the aromatic rings themselves. zenodo.orgpitt.edu This makes it a reliable choice for the final step.

Catalytic Hydrogenation: The conditions for catalytic hydrogenation must be carefully controlled. While powerful hydrogenation systems can reduce aromatic rings, catalysts based on ruthenium have been developed that show high selectivity for the carbonyl group in benzophenone derivatives. cmu.edu This allows for the selective formation of the benzhydrol without over-reduction to the diphenylmethane, a common side product with less selective catalysts like Palladium on carbon (Pd/C) under certain conditions. cmu.edu

The table below outlines common reduction methods and their selectivity profiles.

| Method | Reagent/Catalyst | Selectivity | Notes |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | High chemoselectivity for carbonyls vedantu.com | Common laboratory method, generates stoichiometric waste |

| Catalytic Hydrogenation | RuCl₂(phosphine)₂(diamine) | High chemoselectivity for carbonyls over aromatic rings cmu.edu | Atom-economical, avoids over-reduction to methane |

| Transfer Hydrogenation | Isopropanol / Base | Good selectivity | Uses a safe hydrogen source |

Chemical Reactivity and Transformations of 4 Fluorophenyl 4 Methoxyphenyl Methanol

Reactions at the Hydroxyl Functionality

The secondary benzylic alcohol group is the primary site for many chemical reactions, including oxidation, etherification, esterification, substitution, and elimination. The stability of the potential diarylmethyl carbocation intermediate plays a significant role in the mechanisms of these transformations.

The secondary alcohol functionality of (4-Fluorophenyl)(4-methoxyphenyl)methanol can be readily oxidized to the corresponding diarylketone, (4-Fluorophenyl)(4-methoxyphenyl)methanone. This transformation is a common and fundamental process in organic synthesis. A variety of oxidizing agents can be employed, ranging from chromium-based reagents to milder, more selective modern methods. The choice of reagent depends on the desired reaction conditions, scale, and tolerance of other functional groups.

Common methods for the oxidation of secondary alcohols are applicable here. For instance, reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in dichloromethane (CH₂Cl₂) provide reliable routes to the ketone. Other methods include the Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane oxidation. Catalytic methods using transition metals with a co-oxidant, or biocatalytic approaches, also represent effective strategies for this conversion.

Table 1: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

| Reagent/System | Typical Solvent(s) | Conditions | Notes |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | Mild, solid reagent, simplifies workup. |

| Pyridinium Dichromate (PDC) | Dichloromethane (CH₂Cl₂), DMF | Room Temperature | Similar to PCC, can be used in DMF. |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (CH₂Cl₂) | Low Temperature (-78 °C) | Avoids heavy metals, requires careful temperature control. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | Mild, neutral conditions, fast reaction times. |

The direct oxidation of the C-H bond of the corresponding diarylmethane, 4-fluoro-1-(methoxy(phenyl)methyl)benzene, using molecular oxygen (O₂) promoted by a strong base like potassium bis(trimethylsilyl)amide (KHMDS), also yields the diarylketone in a metal-free approach. nih.gov

The hydroxyl group of this compound can be converted into an ether or an ester, which are common strategies for protecting the alcohol functionality or for synthesizing molecules with specific properties.

Etherification involves replacing the hydroxyl proton with an alkyl or aryl group. This can be achieved under acidic or basic conditions. Acid-catalyzed etherification, for instance with another alcohol in the presence of an acid like H₂SO₄, proceeds via an Sₙ1 mechanism involving the formation of a resonance-stabilized benzhydryl carbocation. The presence of the electron-donating methoxy (B1213986) group helps stabilize this intermediate, whereas the electron-withdrawing fluorine group has a destabilizing effect. yale.edu Alternatively, the Williamson ether synthesis provides a route under basic conditions. The alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction.

Table 2: Selected Methods for Etherification of Alcohols

| Method | Reagents | Mechanism Type | Product Example (from CH₃I) |

|---|---|---|---|

| Acid-Catalyzed | CH₃OH, H₂SO₄ (cat.) | Sₙ1 | (4-Fluorophenyl)(4-methoxyphenyl)methyl methyl ether |

Esterification is the reaction of the alcohol with a carboxylic acid or its derivative to form an ester. The Fischer esterification involves heating the alcohol with a carboxylic acid (e.g., acetic acid) in the presence of a strong acid catalyst, such as sulfuric acid. organische-chemie.ch This is a reversible process, and the equilibrium can be driven towards the product by removing water as it is formed. stackexchange.com A more efficient method for smaller-scale synthesis is acylation using a more reactive carboxylic acid derivative, such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride), typically in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. organic-chemistry.orgchemguide.co.uk

Table 3: Common Methods for Esterification of Alcohols

| Method | Reagents | Conditions | Product Example (from Acetic Acid/Derivative) |

|---|---|---|---|

| Fischer Esterification | Acetic Acid, H₂SO₄ (cat.) | Heat, Reflux | (4-Fluorophenyl)(4-methoxyphenyl)methyl acetate |

| Acylation (Acyl Chloride) | Acetyl Chloride, Pyridine | 0 °C to Room Temp. | (4-Fluorophenyl)(4-methoxyphenyl)methyl acetate |

The hydroxyl group can be replaced by other functional groups, such as halogens or amines. These reactions typically proceed through an Sₙ1 mechanism due to the ability of the substrate to form a relatively stable secondary benzylic carbocation, stabilized by both phenyl rings.

Halogenation involves the replacement of the -OH group with a halogen. Treatment with hydrogen halides (e.g., HBr, HCl) can achieve this transformation. More commonly, reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination are used to convert the alcohol into the corresponding benzhydryl halide. These reagents first convert the hydroxyl into a better leaving group, which then departs to form the carbocation that is subsequently attacked by the halide ion.

Amination , the replacement of the hydroxyl group with an amino group, can be achieved through various synthetic routes. A direct, one-pot multicomponent synthesis can produce tertiary amines, such as 1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperidine, by reacting 4-fluorobenzaldehyde (B137897), piperidine (B6355638), and an organozinc reagent derived from 4-bromoanisole. yale.edu While this builds the molecule from precursors rather than substituting the alcohol directly, it achieves the same structural outcome. A more direct substitution approach would involve a two-step process: first, converting the alcohol to a good leaving group (e.g., a halide or tosylate), followed by nucleophilic substitution with ammonia or a primary/secondary amine. The synthesis of the primary amine, (4-fluorophenyl)(4-methoxyphenyl)methanamine, can be accomplished via this two-step sequence, for example, through the reaction of the corresponding benzhydryl chloride with sodium azide followed by reduction.

Under acidic and/or thermal conditions, this compound can undergo dehydration (elimination of a water molecule) to form an alkene. youtube.com This reaction is an E1 elimination that proceeds via the formation of the stable diarylmethyl carbocation intermediate. youtube.com The protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (H₂O). youtube.com Subsequent loss of water generates the carbocation, which is then deprotonated at an adjacent carbon (if one with a hydrogen exists) to form a double bond. In the case of this compound, which lacks an adjacent alkyl group with protons, dehydration would not lead to a simple alkene. However, if the structure were, for example, 1-(4-fluorophenyl)-1-(4-methoxyphenyl)ethanol, dehydration would readily occur to yield 1-(4-fluorophenyl)-1-(4-methoxyphenyl)ethene. For the parent compound, rearrangement is not a typical outcome under standard dehydration conditions, as there is no more stable carbocation readily accessible through simple hydride or alkyl shifts.

Reactivity of the Aromatic Rings

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the electronic effects of the fluorine and methoxy substituents.

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives. rasayanjournal.co.in The rate and regioselectivity (the position of substitution) are dictated by the nature of the substituents already present on the ring. libretexts.org

The 4-Methoxyphenyl (B3050149) Ring : The methoxy group (-OCH₃) is a powerful activating group. Although oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), its ability to donate a lone pair of electrons into the aromatic π-system through resonance (+R effect) is dominant. This resonance donation significantly increases the electron density of the ring, making it much more nucleophilic and thus more reactive towards electrophiles than benzene. This effect is most pronounced at the ortho and para positions, making the methoxy group a strong ortho, para-director. askfilo.com Since the para position is already substituted, electrophilic attack will be directed to the two equivalent ortho positions (C2' and C6').

Competitive Reactivity : When this compound is subjected to electrophilic aromatic substitution conditions, the reaction will occur almost exclusively on the more activated 4-methoxyphenyl ring. The strong activating nature of the methoxy group makes this ring significantly more reactive than the deactivated 4-fluorophenyl ring. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation will yield products substituted at the positions ortho to the methoxy group. tamu.edu

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | (4-Fluorophenyl)(2-methoxy-5-nitrophenyl)methanol |

| Bromination | Br⁺ | Br₂, FeBr₃ | (2-Bromo-5-methoxyphenyl)(4-fluorophenyl)methanol |

| Sulfonation | SO₃H⁺ | Fuming H₂SO₄ | 4-((4-Fluorophenyl)(hydroxy)methyl)-2-methoxybenzenesulfonic acid |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Phenyl Ring

The presence of a fluorine atom on one of the phenyl rings makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile replaces a leaving group (in this case, fluoride) on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex.

The rate of SNAr reactions is highly dependent on the nature of the leaving group. For halogens, the reactivity order is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

In the case of this compound, the diarylmethylmethanol group acts as a mild electron-withdrawing substituent, which activates the fluorinated ring towards SNAr. The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored.

Common nucleophiles used in SNAr reactions include alkoxides, phenoxides, thiophenoxides, and amines. For instance, reaction with a phenoxide could lead to the formation of a diaryl ether, a core structure in many advanced materials.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Reagents | Product Type |

| Hydroxide | NaOH, H₂O | Phenol (B47542) derivative |

| Alkoxide | NaOR | Alkyl aryl ether |

| Phenoxide | NaOAr | Diaryl ether |

| Thiolate | NaSR | Alkyl aryl sulfide |

| Amine | R₂NH | N-Arylated amine |

| Azide | NaN₃ | Aryl azide |

Metal-Catalyzed Functionalization of Aromatic C-H Bonds

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. The hydroxyl group of this compound can act as an internal directing group, guiding a metal catalyst to specific C-H bonds on either of the aromatic rings.

This process, known as directed C-H activation, typically involves the coordination of the hydroxyl group to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium). This brings the metal center in close proximity to specific C-H bonds, usually at the ortho position, facilitating their cleavage and subsequent functionalization. To achieve functionalization at the meta or para positions, a removable directing group or template can be temporarily installed on the hydroxyl group.

A variety of transformations can be achieved through this methodology, including:

Arylation : Coupling with an aryl halide or boronic acid.

Alkylation : Introduction of an alkyl group.

Acylation : Formation of a new carbon-carbon bond with an acyl source.

Olefination : Introduction of a carbon-carbon double bond.

This approach offers a highly efficient way to increase the molecular complexity of the this compound scaffold, enabling the synthesis of a wide array of derivatives with potentially novel properties.

Derivatization and Scaffold Construction from this compound

The functional groups present in this compound provide multiple handles for its conversion into more complex molecular architectures, including bioactive molecules and functional materials.

Synthesis of Diarylmethylamine Derivatives

Diarylmethylamines are important pharmacophores found in numerous biologically active compounds. This compound is an excellent precursor for these derivatives. A prominent method for this transformation is the Ritter reaction . wikipedia.orgorganic-chemistry.org

In the Ritter reaction, the benzylic alcohol is treated with a strong acid, which protonates the hydroxyl group, leading to its departure as a water molecule. This generates a resonance-stabilized secondary carbocation (a diarylmethyl cation). This stable carbocation is then trapped by a nitrile (R-C≡N), which acts as a nucleophile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields an N-substituted amide. wikipedia.orgresearchgate.net The resulting amide can then be hydrolyzed or reduced to afford the corresponding primary or secondary diarylmethylamine.

Table 2: Ritter Reaction for Diarylmethylamine Synthesis

| Step | Reagents | Intermediate/Product |

| 1. Carbocation Formation | H₂SO₄ or other strong acid | (4-Fluorophenyl)(4-methoxyphenyl)methyl cation |

| 2. Nucleophilic Attack | R-C≡N (e.g., Acetonitrile) | Nitrilium ion |

| 3. Hydrolysis | H₂O | N-((4-Fluorophenyl)(4-methoxyphenyl)methyl)acetamide |

| 4. Amide Cleavage (optional) | Acid or base hydrolysis | (4-Fluorophenyl)(4-methoxyphenyl)methanamine |

Alternative routes to diarylmethylamines from the parent alcohol include converting the hydroxyl group into a good leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine. organic-chemistry.org

Incorporation into Complex Heterocyclic Systems (e.g., Triazoles, Quinolines, Pyrazoles, Thiazoles)

The this compound scaffold can be incorporated into a variety of heterocyclic systems, which are core structures in medicinal chemistry. A common strategy involves the initial oxidation of the secondary alcohol to the corresponding diaryl ketone, (4-fluorophenyl)(4-methoxyphenyl)methanone. This ketone then serves as a versatile precursor for various cyclization reactions.

Triazoles : 1,2,3-Triazoles can be synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. frontiersin.orgorganic-chemistry.org The diaryl scaffold can be functionalized with either an azide or an alkyne group to participate in this "click chemistry" reaction, leading to complex triazole derivatives. nih.govmdpi.com

Quinolines : The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. youtube.comorganic-chemistry.org The diarylketone derived from the starting alcohol can be modified to contain these functionalities, enabling its incorporation into a quinoline ring system. nih.gov

Pyrazoles : Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (Knorr pyrazole synthesis). beilstein-journals.orgmdpi.com The diarylketone can be converted into a suitable 1,3-dielectrophile, which can then be cyclized with hydrazine to form a diaryl-substituted pyrazole. d-nb.inforesearchgate.net

Thiazoles : The Hantzsch thiazole synthesis is a common method that involves the reaction of an α-haloketone with a thioamide. wikipedia.orgyoutube.com The diarylketone can be halogenated at the α-position and then reacted with a thioamide to construct the thiazole ring. organic-chemistry.orgbepls.com

Polymerization and Macromolecular Architectures via Hydroxyl Functionalization

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and an activatable C-F bond, makes it a potential monomer precursor for step-growth polymerization. Specifically, it can be used in the synthesis of poly(aryl ether)s. semanticscholar.orgacs.org

In this approach, the starting material can be envisioned as an AB-type monomer, where 'A' is the nucleophilic hydroxyl group (or its phenoxide form) and 'B' is the electrophilic carbon atom on the fluorinated ring. The polymerization proceeds via a nucleophilic aromatic substitution mechanism. mdpi.com

The process typically involves the following steps:

Monomer Activation : The hydroxyl group is deprotonated with a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide.

Polycondensation : The phenoxide end of one monomer attacks the fluorinated ring of another monomer, displacing the fluoride and forming an ether linkage. This process repeats to build the polymer chain.

The resulting poly(aryl ether)s are a class of high-performance engineering thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. The specific structure of the monomer, with its diarylmethyl linkage, would impart a non-linear, kinked structure to the polymer backbone, likely resulting in an amorphous polymer with good solubility in organic solvents. kaist.ac.kr

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. For (4-Fluorophenyl)(4-methoxyphenyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, offers a comprehensive structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis (Chemical Shifts, Spin-Spin Coupling, Integration)

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. rsc.org The aromatic region of the spectrum is particularly informative. The protons on the 4-fluorophenyl ring and the 4-methoxyphenyl (B3050149) ring give rise to a series of multiplets. Specifically, the spectrum shows a multiplet between δ 7.29–7.27 ppm, which can be attributed to the aromatic protons. rsc.org Another multiplet is observed in the range of δ 6.92–6.88 ppm. rsc.org

A key feature in the spectrum is the singlet at δ 5.87 ppm, which corresponds to the benzylic proton (the proton on the carbon connecting the two aromatic rings and the hydroxyl group). rsc.org The hydroxyl proton appears as a singlet at δ 2.27 ppm. rsc.org The methoxy (B1213986) group protons on the 4-methoxyphenyl ring are observed as a sharp singlet at δ 3.82 ppm, integrating to three protons. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.29–7.27 | m | 4H | Aromatic Protons |

| 6.92–6.88 | m | 4H | Aromatic Protons |

| 5.87 | s | 1H | Benzylic CH |

| 3.82 | s | 3H | Methoxy (OCH₃) |

| 2.27 | s | 1H | Hydroxyl (OH) |

Data sourced from a study by Zhu et al. (2020) rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis (Chemical Shifts, Multiplicities)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the spectrum of this compound in CDCl₃, the carbon atoms of the two aromatic rings, the benzylic carbon, and the methoxy carbon are all distinguishable. rsc.org

The carbon attached to the fluorine atom in the 4-fluorophenyl ring exhibits a characteristic splitting pattern due to carbon-fluorine coupling. The aromatic carbons resonate in the region of δ 114.1 ppm to δ 159.4 ppm. rsc.org The benzylic carbon, which is attached to the hydroxyl group, appears at δ 75.3 ppm. rsc.org The carbon of the methoxy group is observed at δ 55.3 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity (J_CF in Hz) | Assignment |

|---|---|---|

| 159.4 | s | C-OCH₃ (4-methoxyphenyl) |

| 147.7 | s | Quaternary C (aromatic) |

| 135.5 | s | Quaternary C (aromatic) |

| 129.3 | q (23.2) | CH (aromatic, C-F) |

| 128.0 | s | CH (aromatic) |

| 126.5 | s | CH (aromatic) |

| 125.3 | q (3.8) | CH (aromatic, C-F) |

| 114.1 | s | CH (aromatic) |

| 75.3 | s | Benzylic CHOH |

| 55.3 | s | Methoxy (OCH₃) |

Data sourced from a study by Zhu et al. (2020) rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. alfa-chemistry.com The chemical shift of the fluorine atom in this compound is influenced by its electronic environment. alfa-chemistry.com For aryl fluorides (ArF), the typical chemical shift range is between +80 to +170 ppm relative to CFCl₃. ucsb.edu In a related compound, 4-fluorobenzaldehyde (B137897), the ¹⁹F NMR chemical shift is reported at -102.4 ppm. rsc.org For (FI)Fe(DMAP)(4-F-Ph), a broad resonance at 188.2 ppm is observed. acs.org The specific chemical shift for this compound would require experimental determination but is expected to fall within the typical range for aryl fluorides.

Advanced NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons on each ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. columbia.edu It would be used to definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the benzylic proton at δ 5.87 ppm to the benzylic carbon at δ 75.3 ppm. rsc.orgcolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. This could be used to confirm the spatial proximity of the benzylic proton to the ortho-protons of both aromatic rings.

While specific data from these advanced NMR techniques for this compound are not detailed in the provided search results, their application is a standard and essential part of the structural confirmation for such molecules.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy (Characteristic Functional Group Vibrations)

The FT-IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. rsc.org The C-H stretching vibrations of the aromatic rings and the methoxy group typically appear in the range of 3100-2850 cm⁻¹. researchgate.netresearchgate.net

The C-O stretching vibration of the alcohol is expected to produce a strong band around 1050-1250 cm⁻¹, while the C-O stretching of the aryl ether (methoxy group) would also fall in this region. researchgate.net The C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region. rsc.org The C-F stretching vibration of the fluorophenyl group typically appears as a strong band in the 1250-1000 cm⁻¹ range.

Table 3: Predicted FT-IR Characteristic Vibrations for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3600-3200 (broad) |

| C-H Stretch | Aromatic/Aliphatic | 3100-2850 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| C-O Stretch | Alcohol/Ether | 1250-1050 |

| C-F Stretch | Aryl Fluoride (B91410) | 1250-1000 |

Raman Spectroscopy (Complementary Vibrational Modes)

Raman spectroscopy provides valuable information about the vibrational modes of this compound that are complementary to those observed in infrared (IR) spectroscopy. The technique is particularly sensitive to the vibrations of the non-polar bonds and symmetric stretching modes within the molecule.

The Raman spectrum of this compound is characterized by distinct peaks corresponding to the vibrations of its constituent functional groups. The aromatic C-H stretching vibrations of both the 4-fluorophenyl and 4-methoxyphenyl rings are expected to appear in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings typically produce a series of bands between 1400 cm⁻¹ and 1600 cm⁻¹. Notably, the symmetric "ring breathing" mode of the para-substituted benzene (B151609) rings is a strong and characteristic Raman band, often observed around 800-850 cm⁻¹.

The presence of the fluorine substituent on one of the phenyl rings and the methoxy group on the other influences the vibrational frequencies. The C-F stretching vibration is anticipated to produce a band in the 1200-1300 cm⁻¹ region. The methoxy group (-OCH₃) will exhibit characteristic vibrations, including the C-O stretching mode, typically found around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric), and the CH₃ rocking and stretching modes. The vibration of the central C-O bond of the methanol (B129727) group is also a key feature.

A comparison with the Raman spectra of related compounds, such as benzene and substituted benzenes, aids in the assignment of these vibrational modes. For instance, the ring breathing mode in benzene appears at 992 cm⁻¹, and substitutions on the ring are known to shift this frequency. mdpi.com Studies on monosubstituted benzenes have shown that the nature of the substituent affects the position and intensity of these characteristic bands. dtic.mil While specific experimental Raman data for this compound is not widely published, theoretical calculations and data from analogous structures like 3,5-dichlorobenzonitrile (B1202942) and 2,4-dichlorobenzonitrile (B1293624) provide a basis for predicting the spectral features. nih.govnih.gov

Table 1: Predicted Raman Vibrational Modes for this compound

| Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |

| Aromatic C-H Stretch | 3100-3000 | 4-Fluorophenyl, 4-Methoxyphenyl |

| Aliphatic C-H Stretch (Methanol) | 2950-2850 | -CH(OH)- |

| Aromatic C=C Stretch | 1610-1580, 1500-1400 | Phenyl Rings |

| C-O-C Asymmetric Stretch | ~1250 | Methoxy Group |

| C-F Stretch | 1230-1100 | 4-Fluorophenyl |

| C-O Stretch (Methanol) | 1050-1000 | Methanol Group |

| Ring Breathing (para-substituted) | 850-800 | Phenyl Rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy (Electronic Transitions and Conjugation)

UV-Vis spectroscopy of this compound provides insights into the electronic transitions occurring within the molecule, particularly the π → π* transitions associated with the aromatic rings. The presence of chromophores, the two phenyl rings, and auxochromes, the hydroxyl (-OH), methoxy (-OCH₃), and fluoro (-F) groups, dictates the absorption characteristics.

The UV-Vis spectrum is expected to show absorption bands characteristic of substituted benzene derivatives. Benzene itself exhibits a primary absorption band (E2-band) around 204 nm and a secondary, less intense band (B-band) around 254 nm, which arises from forbidden transitions but becomes allowed with substitution.

In this compound, the presence of the electron-donating methoxy group and the electron-withdrawing (by inductive effect) but π-donating fluorine atom, along with the hydroxyl group, influences the position and intensity of these absorption bands. The methoxy group, a strong auxochrome, is known to cause a bathochromic (red) shift in the primary and secondary absorption bands of benzene. The fluorine atom generally has a smaller effect. The conjugation of the two phenyl rings through the central methanolic carbon also plays a role in the electronic structure.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Type of Electronic Transition | Predicted λmax (nm) | Chromophore/Auxochrome |

| π → π* (E2-band) | ~220-240 | Phenyl Rings |

| π → π* (B-band) | ~260-280 | Substituted Phenyl Rings |

Mass Spectrometry (Molecular Ion Determination and Fragmentation Pathways)

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for elucidating its fragmentation pathways under ionization. The molecular formula of the compound is C₁₄H₁₃FO₂, giving it a molecular weight of approximately 232.25 g/mol . usbio.net

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 232. The fragmentation of this molecular ion is dictated by the stability of the resulting fragment ions. Key fragmentation pathways for diarylmethanols often involve the cleavage of bonds adjacent to the central carbon and the aromatic rings.

A primary fragmentation pathway is likely the loss of a hydrogen atom from the hydroxyl group, leading to a stable [M-1]⁺ ion at m/z 231. Another common fragmentation is the loss of the hydroxyl radical (·OH), resulting in a fragment ion at m/z 215.

The cleavage of the C-C bond between the methanolic carbon and one of the phenyl rings is also a significant pathway. This can lead to the formation of a 4-fluorobenzyl cation (m/z 109) or a 4-methoxybenzyl cation (m/z 121). The relative abundance of these ions would depend on their respective stabilities. The 4-methoxybenzyl cation is generally more stable due to the electron-donating effect of the methoxy group.

Further fragmentation of the 4-methoxybenzyl cation (m/z 121) can occur through the loss of a methyl radical (·CH₃) to form a phenoxy cation at m/z 106, or the loss of formaldehyde (B43269) (CH₂O) to yield a phenyl cation at m/z 91. The 4-fluorobenzyl cation (m/z 109) can lose a molecule of hydrogen fluoride (HF) to produce a tropylium-like ion at m/z 89.

Analysis of the mass spectrum of the related compound (4-methoxyphenyl)methanol shows a base peak at the molecular ion (m/z 138), with significant fragments at m/z 137 [M-H]⁺ and m/z 121 [M-OH]⁺, which is actually the 4-methoxybenzyl cation. newdrugapprovals.org This supports the proposed fragmentation pathways for the title compound.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment |

| 232 | Molecular Ion [M]⁺˙ | [C₁₄H₁₃FO₂]⁺˙ |

| 215 | [M - OH]⁺ | [C₁₄H₁₂F]⁺ |

| 121 | [4-methoxybenzyl]⁺ | [C₈H₉O]⁺ |

| 109 | [4-fluorobenzyl]⁺ | [C₇H₆F]⁺ |

| 91 | [C₇H₇]⁺ (from m/z 121) | [C₇H₇]⁺ |

Computational Chemistry Investigations

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. DFT calculations are employed to predict a variety of properties of (4-Fluorophenyl)(4-methoxyphenyl)methanol, from its three-dimensional arrangement to its electronic charge distribution.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy arrangement of its atoms. The presence of rotatable single bonds, particularly the C-C and C-O bonds connecting the phenyl rings to the central methanol (B129727) carbon, gives rise to different spatial arrangements known as conformations.

A thorough conformational analysis is crucial to identify the global minimum energy conformer, which is the most stable and thus most populated conformation at equilibrium. This analysis involves systematically rotating the key dihedral angles and calculating the energy of each resulting conformer. The dihedral angles defining the orientation of the 4-fluorophenyl and 4-methoxyphenyl (B3050149) rings relative to the central C-O-H group are of particular importance. Studies on similar molecules, such as 2-(4-methoxyphenyl)ethanol, have shown that intramolecular interactions, like OH/π interactions, can significantly influence conformational preferences. In this compound, the interplay of steric hindrance between the two aromatic rings and potential weak intramolecular hydrogen bonds would dictate the preferred conformation.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Global Minimum Conformer)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(aryl-F) - F | 1.35 | ||

| C(aryl-O) - O | 1.37 | ||

| O - C(H) | 1.43 | ||

| C(H) - C(4-F-Ph) | 1.52 | ||

| C(H) - C(4-MeO-Ph) | 1.52 | ||

| C(aryl-F) - C(H) - C(aryl-O) | 112.0 | ||

| C(H) - O - H | 108.5 | ||

| F-C-C-C(H) | 30.0 | ||

| MeO-C-C-C(H) | -150.0 |

Note: The values in this table are illustrative and represent typical bond lengths, angles, and dihedral angles for such a molecule, based on general principles and data from related structures. Actual values would be obtained from specific DFT calculations.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Gap, Orbital Energies)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring, due to the electron-donating nature of the methoxy (B1213986) group. Conversely, the LUMO is likely to be distributed over the 4-fluorophenyl ring, influenced by the electron-withdrawing fluorine atom. The precise energies and spatial distributions of these orbitals would be determined through DFT calculations.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap (ΔE) | 4.9 |

Note: These energy values are illustrative and representative of what might be expected for a molecule with these functional groups.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the hydroxyl group and the oxygen of the methoxy group, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. The aromatic rings would exhibit a more complex potential distribution, with the π-electron clouds being regions of negative potential. The hydrogen atom of the hydroxyl group would be a region of positive potential (blue), making it a likely site for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis (Charge Transfer Interactions, Hyperconjugation, and Delocalization)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals of a Lewis structure. This analysis is particularly useful for quantifying charge transfer, hyperconjugative interactions, and electron delocalization.

Prediction and Correlation with Spectroscopic Data

Computational methods can also be used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Theoretical NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy.

The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the fluorine and methoxy substituents would have characteristic effects on the chemical shifts of the aromatic protons and carbons. The calculated chemical shifts can be correlated with experimental spectra to confirm the proposed structure and to aid in the assignment of ambiguous signals. A good correlation between the theoretical and experimental data lends confidence to the accuracy of the computed molecular structure and electronic properties.

Table 3: Illustrative Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-OH | 75.2 | 74.8 |

| C (ipso, F-Ph) | 162.5 | 162.1 |

| C (ortho, F-Ph) | 115.8 | 115.4 |

| C (meta, F-Ph) | 128.9 | 128.5 |

| C (para, F-Ph) | 138.0 | 137.6 |

| C (ipso, MeO-Ph) | 159.5 | 159.1 |

| C (ortho, MeO-Ph) | 114.2 | 113.8 |

| C (meta, MeO-Ph) | 128.5 | 128.1 |

| C (para, MeO-Ph) | 134.0 | 133.6 |

| O-CH₃ | 55.6 | 55.3 |

Note: The values in this table are illustrative and demonstrate the expected level of agreement between theoretical and experimental data.

Computational Vibrational Spectroscopy (IR and Raman Frequencies)

Computational vibrational spectroscopy, primarily using Density Functional Theory (DFT), is employed to predict the infrared (IR) and Raman spectra of this compound. These calculations help in the assignment of vibrational modes observed in experimental spectra. researchgate.net By optimizing the molecular geometry at a specific level of theory, such as B3LYP with a 6-311++G basis set, the harmonic vibrational frequencies can be calculated. researchgate.net These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, providing a close match to experimental data. researchgate.net

The predicted spectra for this compound would exhibit characteristic vibrational modes. For instance, the O-H stretching vibration of the methanol group is expected to appear as a strong band in the IR spectrum, typically in the region of 3200-3400 cm⁻¹. newdrugapprovals.org The C-O stretching vibrations from the ether and alcohol groups would also be prominent. Aromatic C-H stretching modes are anticipated above 3000 cm⁻¹, while the C-F stretching vibration of the fluorophenyl ring would appear as a strong, characteristic band in the 1100-1250 cm⁻¹ region. The analysis of related molecules, such as 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide, demonstrates that DFT calculations can accurately predict these vibrational wavenumbers. researchgate.net

Table 1: Illustrative Predicted Vibrational Frequencies for this compound This table presents expected frequency ranges for key vibrational modes based on computational studies of analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Ring Assignment |

|---|---|---|

| O-H Stretch | 3200 - 3400 | - |

| Aromatic C-H Stretch | 3000 - 3100 | Both Rings |

| Asymmetric CH₃ Stretch | ~2950 | Methoxyphenyl |

| Symmetric CH₃ Stretch | ~2850 | Methoxyphenyl |

| C=C Aromatic Stretch | 1500 - 1610 | Both Rings |

| C-O Stretch (Alcohol) | 1000 - 1200 | - |

| C-O Stretch (Ether) | 1200 - 1275 | Methoxyphenyl |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including excitation energies (corresponding to absorption wavelengths, λmax) and oscillator strengths (corresponding to absorption intensity), can be used to simulate the UV-Vis spectrum.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the two aromatic rings. The calculations would likely be performed in a solvent to account for solvatochromic effects, as the polarity of the environment can influence the absorption spectrum. researchgate.net Studies on similar aromatic compounds show that TD-DFT calculations can predict λmax values that are in good agreement with experimental measurements. researchgate.net The presence of the methoxy group (an electron-donating group) and the fluorine atom (an electron-withdrawing group) will influence the energy levels of the molecular orbitals and thus the positions of the absorption bands.

Analysis of Chemical Reactivity and Selectivity

Computational methods are invaluable for quantifying the chemical reactivity and selectivity of this compound.

Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential, Chemical Hardness)

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's reactivity. dergipark.org.tr These descriptors are calculated using DFT.

Chemical Potential (μ) : Represents the tendency of electrons to escape from the system. A higher chemical potential suggests greater nucleophilicity. dergipark.org.tridosi.org

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. dergipark.org.tridosi.org

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, measuring its electrophilic character. researchgate.net It is defined as ω = μ² / (2η). researchgate.net

For this compound, the electron-donating methoxy group and the electron-withdrawing fluorine group will have opposing effects on the electron density of the aromatic rings, influencing the HOMO and LUMO energies and, consequently, the reactivity descriptors.

Table 2: Representative Calculated Reactivity Descriptors This table provides an example of reactivity descriptors that could be calculated for the title compound.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the structures and energies of transition states. For reactions involving this compound, such as its oxidation or its use in cross-coupling reactions, DFT calculations can map out the entire potential energy surface.

For example, in an iron-catalyzed cross-coupling reaction, computational studies can help determine whether the mechanism proceeds via a specific pathway. acs.org By locating the transition state structure for a proposed elementary step (e.g., transmetalation or reductive elimination) and calculating its activation energy, the feasibility and rate of that step can be predicted. acs.org These calculations provide insights into the role of ligands and substituents in influencing the reaction outcome and can help rationalize observed product distributions.

Exploration of Electronic and Optical Properties

The electronic properties of this compound dictate its interaction with electric fields and light.

Electric Dipole Moment and Polarizability

The electric dipole moment (μ) and polarizability (α) are fundamental electronic properties that can be accurately calculated using quantum chemical methods.

Polarizability : This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. Molecules with extended π-systems, like the two aromatic rings in this compound, generally have high polarizability. dergipark.org.tr

These properties are important for understanding intermolecular interactions and the molecule's response to external stimuli. Calculations on similar norbornadiene derivatives show how different substituents can significantly alter the dipole moment and polarizability, which in turn affects properties like non-linear optical behavior. dergipark.org.tr

First Hyperpolarizability and Nonlinear Optical (NLO) Behavior

A comprehensive search of scientific databases indicates that specific computational studies on the first hyperpolarizability and nonlinear optical (NLO) properties of this compound have not been reported. While Density Functional Theory (DFT) calculations are a common approach to predict NLO behavior, and have been applied to various related organic molecules, including those with fluorophenyl and methoxyphenyl moieties, the data for the title compound remains uninvestigated.

Research on other compounds suggests that the presence of electron-donating groups (like methoxy) and electron-withdrawing groups (like fluorine) can enhance NLO properties. However, without specific calculations for this compound, any discussion of its potential NLO activity would be purely speculative. Therefore, no quantitative data on its first hyperpolarizability (β) can be provided.

Thermodynamic Property Calculations

Similarly, detailed computational investigations into the thermodynamic properties of this compound are not available in the current body of scientific literature. Standard computational methods, such as DFT, are frequently used to calculate thermodynamic parameters like standard enthalpy, entropy, and heat capacity at various temperatures. Such calculations provide valuable insights into the stability and reactivity of a molecule.

For related compounds, studies have shown correlations between molecular structure and thermodynamic functions. researchgate.netacs.org These analyses often involve plotting thermodynamic properties as a function of temperature to understand their behavior under different conditions. researchgate.net However, in the absence of such a study for this compound, no specific data tables for its calculated thermodynamic properties can be presented.

Advanced Applications in Chemical Synthesis and Materials Science

Strategic Building Block in Organic Synthesis

The strategic placement of functional groups within (4-Fluorophenyl)(4-methoxyphenyl)methanol makes it a highly useful intermediate for constructing larger, more complex molecular architectures. The hydroxyl group serves as a key reaction site, while the fluoro and methoxy (B1213986) substituents can be used to tune the electronic properties and provide sites for further derivatization.

This compound is a direct precursor to 4-fluoro-4'-methoxydiphenylmethane and its analogs. Diarylmethane scaffolds are core structures in many pharmacologically active compounds and functional materials. The synthesis typically involves the reduction of the carbinol's hydroxyl group. This transformation is a fundamental step in organic synthesis, allowing for the connection of two distinct aromatic rings through a methylene (B1212753) bridge.

The common synthetic pathway starts with the corresponding ketone, (4-fluorophenyl)(4-methoxyphenyl)methanone, which is reduced to form the title diarylmethanol. Subsequent reduction of the alcohol yields the final diarylmethane derivative. This multi-step process highlights the role of the methanol (B129727) as a crucial intermediate.

| Reaction Step | Starting Material | Product | Transformation |

| 1 | (4-Fluorophenyl)(4-methoxyphenyl)methanone | This compound | Ketone Reduction |

| 2 | This compound | 4-Fluoro-4'-methoxydiphenylmethane | Hydroxyl Group Reduction |

This pathway is analogous to the synthesis of other diarylmethane structures where the diarylketone is a common starting point. scilit.com

The presence of three distinct functional points—the hydroxyl group, the fluorine atom, and the methoxy group—makes this compound an excellent intermediate for creating complex molecules with tailored properties. The fluorine atom, a bioisostere for hydrogen, can enhance metabolic stability and binding affinity in pharmaceutical compounds, while the methoxy group can be a key element in natural product synthesis or can be cleaved to a phenol (B47542) for further reactions.

This compound serves as a building block for more elaborate structures, such as those found in certain pharmaceutical agents or specialized organic materials. For instance, fluorinated piperidine (B6355638) derivatives, which are important in drug discovery, can be synthesized using fluorophenyl-containing precursors. nih.govnih.gov Similarly, the synthesis of complex carbamides has been shown to utilize N-(4-fluorobenzyl) moieties, demonstrating the utility of this structural class in building larger, functional molecules. mdpi.comnih.gov The reactivity of the hydroxyl group allows for its conversion into ethers, esters, or halides, opening pathways to a wide array of derivatives.

Contributions to Polymer and Materials Chemistry

The unique electronic and structural characteristics of this compound suggest its potential as a monomer or modifying agent in the synthesis of high-performance polymers and advanced materials.

Aromatic polyethers and polyesters are classes of high-performance polymers known for their thermal stability and mechanical strength. The synthesis of these polymers often involves the polycondensation of diol monomers with suitable comonomers. As a di-aromatic diol, this compound could theoretically be used as a monomer in such reactions.

In the synthesis of aromatic polyethers, a diol is typically reacted with an activated aromatic dihalide. scilit.com The presence of the fluorine and methoxy groups on the this compound monomer unit could be used to precisely control the properties of the resulting polymer, such as solubility, glass transition temperature, and thermal stability. Similarly, in copolyester synthesis, diols are reacted with dicarboxylic acids or their derivatives. rsc.org The incorporation of the asymmetrical and functionalized structure of this compound could disrupt chain packing, leading to amorphous polymers with potentially useful processing characteristics.

The development of organic optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with carefully tuned electronic properties. The structure of this compound contains key features relevant to this field. The combination of an electron-donating methoxy group and an electron-withdrawing fluorine group on the diaryl structure can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

This electronic tuning is critical for designing charge-transporting and light-emitting materials. For example, the methoxy-phenyl moiety is a component of the well-known hole-transport material Spiro-OMeTAD, which is widely used in high-efficiency perovskite solar cells. Furthermore, research into related pentalenide derivatives suggests that tuning the electronic properties through substitution on the phenyl rings can lead to materials with applications in electrochemical sensing or optoelectronics. This indicates the potential of this compound as a building block for creating new materials with tailored optoelectronic functions.

Green Chemistry Innovations in Synthetic Processes

Modern chemical synthesis places a strong emphasis on sustainability and environmentally benign processes. The production of this compound, primarily through the reduction of its corresponding ketone, is an area where green chemistry principles can be applied. Traditional reduction methods often use stoichiometric reducing agents that generate significant waste.

Innovations are moving towards catalytic methods, which are more atom-economical and environmentally friendly. Biocatalysis, using enzymes or whole-cell systems, represents a key green approach. The asymmetric reduction of diaryl ketones to produce chiral diarylmethanols using biocatalysts has been demonstrated as an effective and sustainable method. This approach offers high enantioselectivity under mild reaction conditions, reducing energy consumption and avoiding the use of heavy metal reagents. Furthermore, the development of heterogeneous catalysts for the reduction of nitrophenols, a related transformation, highlights the ongoing research into creating efficient and recyclable catalysts for these types of reactions, which is a core principle of green chemistry. Adopting such biocatalytic or heterogeneous catalytic processes for the synthesis of this compound would align its production with modern standards of sustainable chemical manufacturing.

Design of Sustainable Synthetic Routes

The traditional synthesis of diarylmethanols often involves Grignard reactions, which typically utilize hazardous solvents and can generate significant waste. The development of sustainable synthetic routes for this compound centers on the core principles of green chemistry, including the use of renewable resources, safer solvents, and catalytic methods that offer high atom economy. While direct research on the sustainable synthesis of this specific compound is limited, analogous transformations for similar diarylmethanols provide a strong basis for proposing greener pathways.

A key strategy is the replacement of conventional solvents like tetrahydrofuran (B95107) (THF) with greener alternatives. 2-Methyltetrahydrofuran (2-MeTHF), a bio-derived solvent, has emerged as a superior alternative for Grignard reactions. researchgate.netrsc.org Studies on various Grignard reactions have shown that 2-MeTHF can lead to higher yields and chemoselectivities compared to THF. researchgate.net Furthermore, its lower miscibility with water simplifies work-up procedures and allows for efficient recycling. researchgate.net The application of 2-MeTHF in the Grignard-based synthesis of this compound from 4-fluorobenzaldehyde (B137897) and a 4-methoxyphenyl (B3050149) Grignard reagent (or vice versa) presents a direct and impactful sustainable modification.

Another promising avenue is the adoption of biocatalysis. The asymmetric reduction of prochiral ketones to form chiral alcohols is a well-established biocatalytic transformation. nih.govresearchgate.netresearchgate.net Whole-cell biocatalysts, such as yeast strains like Bacillus cereus, have been successfully employed for the asymmetric reduction of various ketones to their corresponding alcohols with high enantioselectivity. mdpi.com This approach offers mild reaction conditions, high stereoselectivity, and avoids the use of heavy metal catalysts. For the synthesis of enantiomerically enriched this compound, a biocatalytic reduction of 4-fluoro-4'-methoxybenzophenone (B1294324) would be a highly sustainable route.

The use of earth-abundant metal catalysts also represents a significant step towards sustainability. Manganese-based catalysts, for instance, have shown exceptional activity and enantioselectivity in the asymmetric hydrogenation of unsymmetrical benzophenones, achieving high turnover numbers (TON). researchgate.net These catalysts operate with desirable industrial bases like potassium carbonate and exhibit broad substrate scope. researchgate.net Applying a similar manganese-catalyzed asymmetric hydrogenation to 4-fluoro-4'-methoxybenzophenone could provide an efficient and more sustainable alternative to stoichiometric reductants or precious metal catalysts.

Below is a table summarizing proposed sustainable synthetic routes for this compound based on analogous reactions.

| Reaction Type | Proposed Reactants | Catalyst/Method | Solvent | Key Sustainability Feature | Analogous System Reference |

| Grignard Reaction | 4-Fluorobenzaldehyde, 4-Methoxyphenylmagnesium bromide | None (Reagent-based) | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, recyclable solvent | researchgate.netrsc.org |

| Asymmetric Bioreduction | 4-Fluoro-4'-methoxybenzophenone | Whole-cell biocatalyst (e.g., Bacillus cereus) | Aqueous buffer | Mild conditions, high enantioselectivity, renewable catalyst | mdpi.com |

| Asymmetric Hydrogenation | 4-Fluoro-4'-methoxybenzophenone | Imidazole-based chiral PNN tridentate ligand-Mn(I) complex | Not specified | Earth-abundant metal catalyst, high turnover number | researchgate.net |

Recycling and Reusability of Solvents and Catalysts

A cornerstone of green chemistry is the ability to recycle and reuse solvents and catalysts, which significantly reduces waste and production costs. The sustainable synthesis of this compound can be greatly enhanced by implementing strategies for the recovery and multiple-use of these critical components.

As previously mentioned, 2-MeTHF is not only a greener solvent but is also readily recyclable. Due to its limited miscibility with water, it can be efficiently recovered from aqueous work-up streams by distillation, often with high recovery rates. researchgate.net Research has demonstrated that recycled 2-MeTHF can be reused in subsequent Grignard reactions without a significant loss in yield or selectivity, making it a highly attractive solvent for industrial-scale synthesis. researchgate.net

In the context of catalytic routes, the reusability of the catalyst is paramount. Biocatalysts, such as whole cells or immobilized enzymes, are particularly well-suited for recycling. Whole-cell biocatalysts can often be recovered by simple centrifugation or filtration and reused for multiple reaction cycles. For instance, studies on the bioreduction of ketones have shown that whole cells can be recycled for several batches while maintaining high catalytic activity and enantioselectivity. mdpi.com